Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline compounds are essential scaffolds in drug discovery and play a significant role in medicinal chemistry due to their biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves classical methods such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach protocols . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For the specific synthesis of 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)-quinoline, a common approach involves the reaction of 2-ethynylanilines with an N,O-acetal in the presence of CuBr2 and trifluoroacetic acid (TFA) as catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale synthesis protocols that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Hydroxyquinoline: Exhibits unique tautomeric forms and is used in various pharmaceutical applications.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in drug development
Uniqueness
Quinoline, 1,2-dihydro-2,2-dimethyl-1-(trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and enhances its biological activity. This modification can improve the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
828938-88-1 |
---|---|
Molecular Formula |
C13H12F3NO |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-(2,2-dimethylquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H12F3NO/c1-12(2)8-7-9-5-3-4-6-10(9)17(12)11(18)13(14,15)16/h3-8H,1-2H3 |
InChI Key |
GIGHJCCDFNMYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2N1C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.